5-Methoxyisophthalic acid
Overview
Description
5-Methoxyisophthalic acid: , also known as 5-Methoxybenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C9H8O5. It is characterized by the presence of methoxy and carboxylic acid functional groups. This compound appears as a white crystalline powder and is known for its applications in organic chemistry, particularly as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .
Mechanism of Action
Target of Action
5-Methoxyisophthalic acid (5-MIA) is a methoxy-functionalized isophthalic acid . It is primarily used as a linker in the synthesis of coordination polymers . The primary targets of 5-MIA are metal ions, such as nickel (Ni) and cadmium (Cd), which it binds to form coordination polymers .
Mode of Action
5-MIA interacts with its targets (metal ions) through coordination bonds . In the presence of these metal ions, 5-MIA can form coordination polymers, which are structures where metal ions are linked by 5-MIA molecules . The formation of these polymers results in changes in the physical and chemical properties of the metal ions, including their reactivity and magnetic properties .
Biochemical Pathways
It is known that 5-mia can be used to synthesize coordination polymers . These polymers have been shown to exhibit catalytic, magnetic, and gas storage properties . Therefore, it is possible that 5-MIA could indirectly affect various biochemical pathways through its role in the synthesis of these polymers.
Result of Action
The molecular and cellular effects of 5-MIA’s action are primarily related to its role in the formation of coordination polymers . These polymers can exhibit a variety of properties, including catalytic activity, magnetic properties, and gas storage capacity . Therefore, the action of 5-MIA could potentially result in changes in these properties at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-Methoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been used to synthesize coordination polymers with metals such as nickel, zinc, manganese, and cadmium . These interactions are typically characterized by the binding of the carboxylate groups of this compound to metal ions, forming stable complexes that can exhibit catalytic, magnetic, and gas storage properties .
Cellular Effects
The effects of this compound on cellular processes are still under investigation. Its role in forming coordination polymers suggests it could influence cell signaling pathways and gene expression by acting as a scaffold for the delivery of metal ions or other bioactive molecules. These interactions could potentially affect cellular metabolism and other vital functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination bonds with metal ions. This binding can lead to the activation or inhibition of enzymes, depending on the nature of the metal ion and the specific biochemical context. For example, coordination polymers involving this compound have been shown to exhibit catalytic properties, which could be leveraged to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can form stable complexes with metal ions, which could influence its toxicity and efficacy. High doses of metal complexes involving this compound could potentially lead to adverse effects, such as metal toxicity, while lower doses might be beneficial for specific biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the formation of coordination polymers can facilitate the targeted delivery of metal ions to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Understanding these localization mechanisms is crucial for developing targeted therapies and other applications involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalic acid can be synthesized from its dimethyl analog through oxidation in the presence of potassium permanganate in a pyridine-water mixture . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the dimethyl analog to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial production may incorporate purification steps such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carboxylic acids.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in pyridine-water mixture.
Esterification: Alcohols in the presence of acid catalysts.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Esterification: Formation of esters.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Methoxyisophthalic acid is used as a building block in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas adsorption, separation, and catalysis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential therapeutic properties. They may serve as intermediates in the synthesis of bioactive compounds.
Industry: The compound is used in the production of dyes and polymers. Its thermal stability and solubility in organic solvents make it suitable for various industrial applications .
Comparison with Similar Compounds
- 5-Aminoisophthalic acid
- 5-Nitroisophthalic acid
- 5-Hydroxyisophthalic acid
- Terephthalic acid
- 5-Methylisophthalic acid
Comparison: 5-Methoxyisophthalic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 5-Aminoisophthalic acid contains an amino group, which affects its reactivity and applications. Similarly, 5-Nitroisophthalic acid has a nitro group, influencing its chemical behavior. The methoxy group in this compound provides specific reactivity patterns, making it valuable for certain synthetic applications .
Properties
IUPAC Name |
5-methoxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSMIIJADZKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316348 | |
Record name | 5-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46331-50-4 | |
Record name | 46331-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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